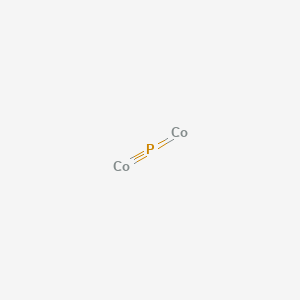
CID 71777639
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicobaltiophosphane is a compound that features cobalt and phosphorus atoms It is part of a broader class of organophosphorus compounds, which are known for their versatility in various chemical reactions and applications
Preparation Methods
The synthesis of dicobaltiophosphane typically involves the formation of C–P bonds. Common methods include:
Reaction of Organometallic Compounds with Halophosphines: This method involves the reaction of organometallic reagents with halophosphines under controlled conditions.
Reduction of Phosphorus Compounds: Another approach is the reduction of higher oxidation state phosphorus compounds to form the desired phosphane.
Hydrophosphination: This method involves the addition of phosphine to unsaturated organic compounds, often catalyzed by transition metals.
Chemical Reactions Analysis
Dicobaltiophosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are often more stable.
Substitution Reactions: Dicobaltiophosphane can participate in substitution reactions where one of its ligands is replaced by another.
Cross-Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, to form C–C bonds.
Common reagents used in these reactions include palladium catalysts, halides, and various organic substrates. The major products formed depend on the specific reaction conditions but often include complex organophosphorus compounds .
Scientific Research Applications
Dicobaltiophosphane has a wide range of applications in scientific research:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in reactions involving transition metals.
Materials Science: The compound’s unique coordination properties make it useful in the development of new materials, including metal-organic frameworks (MOFs) and metal-organic cages (MOCs).
Biological Applications: Organophosphorus compounds, including dicobaltiophosphane, are being explored for their potential in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which dicobaltiophosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, thereby influencing the reactivity and selectivity of catalytic processes . The molecular targets often include transition metals such as palladium, platinum, and nickel .
Comparison with Similar Compounds
Dicobaltiophosphane can be compared to other organophosphorus compounds such as:
Dialkylbiaryl Phosphine Ligands: These ligands are also used in homogeneous catalysis and have similar coordination properties.
Bis(diphosphene) Complexes: These compounds feature P–P double bonds and exhibit unique coordination behaviors.
Triphosphine Ligands: These ligands contain three phosphorus atoms and are used in various catalytic applications.
Dicobaltiophosphane is unique due to its specific coordination chemistry and the ability to form stable complexes with a variety of metals, making it highly versatile in both research and industrial applications.
Properties
Molecular Formula |
Co2P |
|---|---|
Molecular Weight |
148.84015 g/mol |
InChI |
InChI=1S/2Co.P |
InChI Key |
XBWGSQZRPFGEBJ-UHFFFAOYSA-N |
Canonical SMILES |
P(#[Co])=[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















